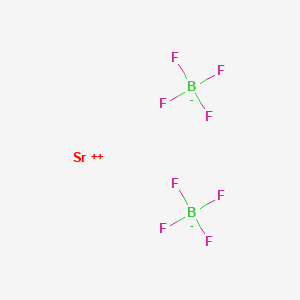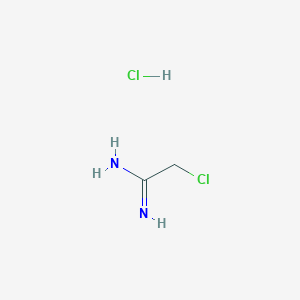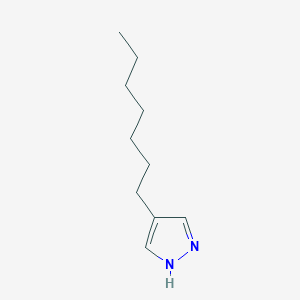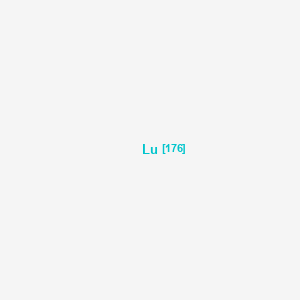
Lutetium-176
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium-176 is a rare radioactive isotope of the element lutetium, which has 71 protons and 105 neutrons. It is a beta-emitting isotope, which means it emits high-energy electrons when it decays. Lutetium-176 has a half-life of 3.78 x 10^10 years, which makes it useful for various scientific research applications.
Wirkmechanismus
Lutetium-176 decays by beta emission, which means it emits high-energy electrons. These electrons can penetrate tissue and cause damage to cells. In radionuclide therapy, lutetium-177 is used to deliver targeted radiation to cancer cells. The beta particles emitted by lutetium-177 penetrate the tumor cells and cause damage, leading to cell death.
Biochemische Und Physiologische Effekte
Lutetium-176 does not have any known biochemical or physiological effects on the human body. However, its decay product lutetium-177 is used in targeted radionuclide therapy for cancer treatment. The beta particles emitted by lutetium-177 can cause damage to healthy cells as well as cancer cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lutetium-176 in lab experiments include its long half-life, which allows for long-term studies, and its high purity, which ensures accurate results. However, the limitations of using lutetium-176 include its rarity and high cost, which may limit its availability for certain experiments.
Zukünftige Richtungen
For research on lutetium-176 include the development of new methods for synthesizing and separating lutetium-176, the study of its potential applications in nuclear physics and materials science, and the exploration of its use in targeted radionuclide therapy for cancer treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of lutetium-177 in cancer treatment and to develop new therapies with fewer side effects.
Synthesemethoden
Lutetium-176 is produced by neutron activation of natural lutetium-175. This can be achieved by exposing natural lutetium to a neutron flux in a nuclear reactor. The neutron captures a proton in the nucleus of the lutetium-175 atom, converting it into lutetium-176. The resulting lutetium-176 isotope can then be separated from other isotopes of lutetium using various chemical and physical separation methods.
Wissenschaftliche Forschungsanwendungen
Lutetium-176 has various scientific research applications, including geochronology, nuclear waste management, and medical imaging. In geochronology, lutetium-176 is used to determine the age of rocks and minerals by measuring the ratio of lutetium-176 to hafnium-176. This technique is known as the Lu-Hf dating method and is used to study the evolution of the Earth's crust and mantle.
In nuclear waste management, lutetium-176 is used as a tracer to study the behavior of radioactive waste in geological repositories. It is also used in medical imaging, specifically in positron emission tomography (PET) scans. Lutetium-176 is used as a source of positron-emitting lutetium-177, which is used in targeted radionuclide therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
14452-47-2 |
|---|---|
Produktname |
Lutetium-176 |
Molekularformel |
Lu |
Molekulargewicht |
175.94269 g/mol |
IUPAC-Name |
lutetium-176 |
InChI |
InChI=1S/Lu/i1+1 |
InChI-Schlüssel |
OHSVLFRHMCKCQY-OUBTZVSYSA-N |
Isomerische SMILES |
[176Lu] |
SMILES |
[Lu] |
Kanonische SMILES |
[Lu] |
Synonyme |
176Lu radioisotope Lu-176 radioisotope Lutetium-176 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



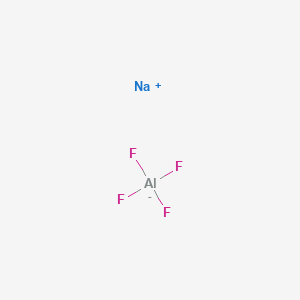
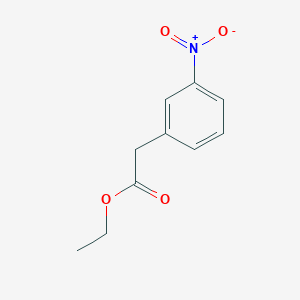
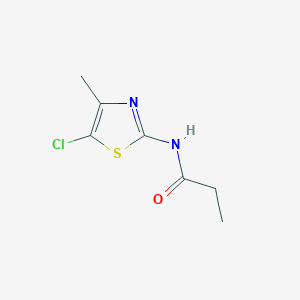
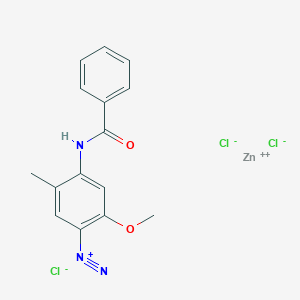
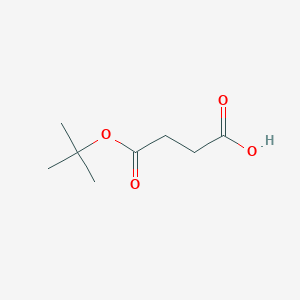
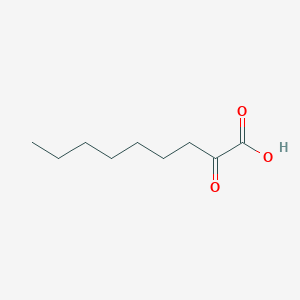
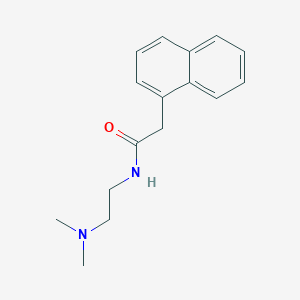
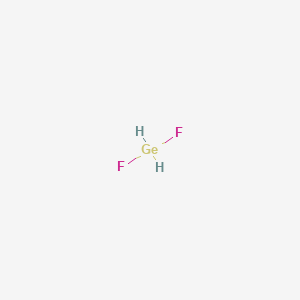
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
